molecular formula C10H11ClFN3O B2743645 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1266693-75-7

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B2743645
CAS No.: 1266693-75-7
M. Wt: 243.67
InChI Key: VSOHOCUQGRMBEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” consists of a 1,2,4-oxadiazole ring attached to a fluorophenyl group and an ethan-1-amine group . The exact structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

The compound “this compound” is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Characterization : The compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
  • Biological Activity : The compound demonstrated remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 μg/ml and showed superior antimicrobial activity (Mamatha S.V et al., 2019).

Polymer Applications

  • Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared, showing high solubility in polar organic solvents and high thermal stability with decomposition temperatures above 410 °C. These polymers exhibited blue fluorescence with maximum emission wavelengths in the range of 411–424 nm (C. Hamciuc et al., 2005).

Chemical Synthesis

  • Novel Synthesis Method : A novel method was developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives (A. Ramazani & A. Rezaei, 2010).

Antimicrobial and Antifungal Activity

  • Synthesis of Novel Amides and Their Activity : Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized and exhibited antibacterial and antifungal activity comparable or slightly better than medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Vladimír Pejchal et al., 2015).

Fluorescence and Sensory Applications

  • Selective and Colorimetric Fluoride Chemosensors : Novel anion sensors with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units were developed, displaying color changes and optical shifts upon addition of fluoride (Jiantao Ma et al., 2013).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHOCUQGRMBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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